

A Comprehensive Technical Guide to Rosuvastatin Calcium: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rosuvastatin (Calcium)*

Cat. No.: *B14802082*

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Abstract

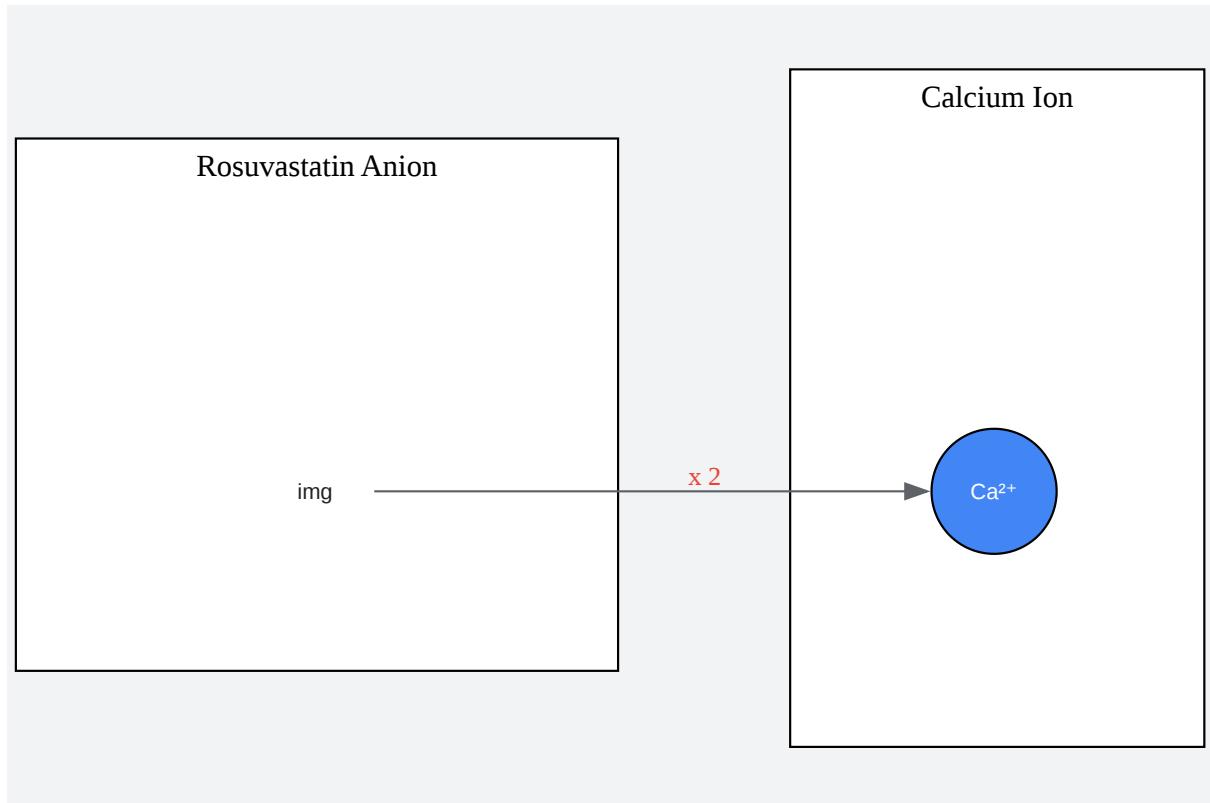
Rosuvastatin calcium is a synthetic, third-generation statin and a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.^{[1][2][3][4]} This technical guide provides an in-depth overview of the chemical structure and diverse properties of Rosuvastatin calcium. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields. The guide details the compound's physicochemical characteristics, pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics, and outlines key experimental protocols for its analysis and activity assessment.

Chemical Structure and Identification

Rosuvastatin calcium is the calcium salt of rosuvastatin.^[5] The molecule is characterized by a dihydroxy heptenoic acid side chain, which is structurally similar to the HMG-CoA substrate, and a distinct N-methyl methanesulfonamide pyrimidine group.^[6] Unlike some other statins, rosuvastatin contains a sulfur atom within its sulfonyl group.^[6] The active form of the drug is the single (3R, 5S) enantiomer.^[7]

The chemical name for Rosuvastatin calcium is bis{(E)-7---INVALID-LINK---3,5-dihydroxyhept-6-enoic acid} calcium salt.[7]

Below is a diagram illustrating the chemical structure of Rosuvastatin calcium.



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Figure 1: Chemical structure of Rosuvastatin calcium.

Physicochemical Properties

Rosuvastatin calcium is a white amorphous powder.[1] It is sparingly soluble in water and methanol, and slightly soluble in ethanol.[1] The compound is hydrophilic, with a partition coefficient (octanol/water) of 0.13 at a pH of 7.0.[1]

Property	Value	Reference
Molecular Formula	C44H54CaF2N6O12S2	[8][9]
Molecular Weight	1001.1 g/mol	[5][8]
Melting Point	156-160°C (decomposition)	[10]
Solubility	Sparingly soluble in water and methanol; slightly soluble in ethanol. Soluble in DMSO (100 mg/mL) and DMF.	[1][10]
pKa	4.6	[11]
LogP (Octanol/Water)	0.13 (at pH 7.0)	[1][12]
Optical Rotation	+14.8° at 24°C/D (c = 1.012 in 50% methanol)	[12]

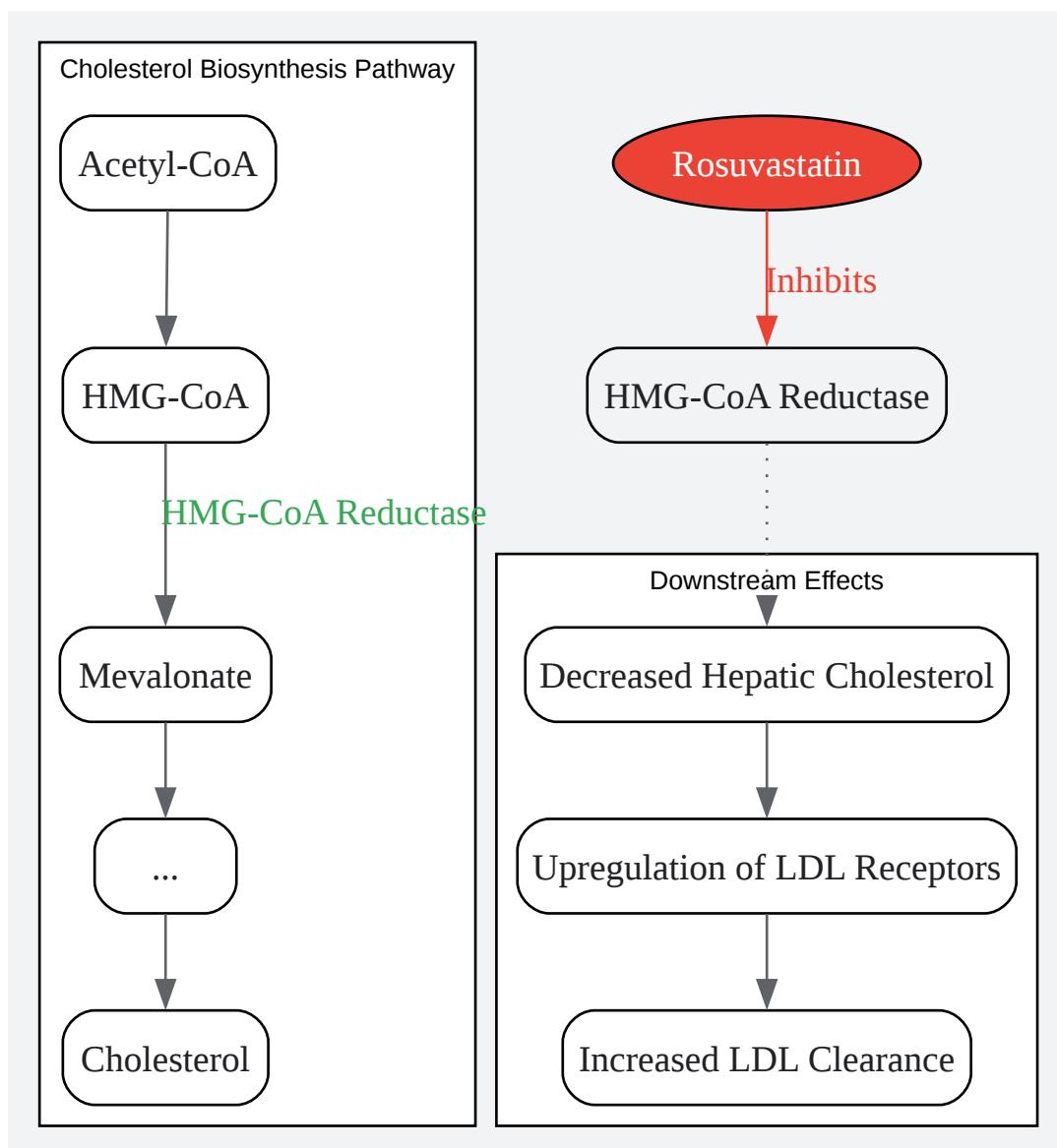
Pharmacological Properties

Mechanism of Action

Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial and rate-limiting step in the cholesterol biosynthesis pathway.[1][7] By inhibiting this enzyme, rosuvastatin reduces the synthesis of cholesterol in the liver.[2][7] This decrease in hepatic cholesterol levels leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the uptake and catabolism of LDL from the circulation.[7][13] Rosuvastatin also inhibits the hepatic synthesis of very-low-density lipoprotein (VLDL), further reducing the total number of VLDL and LDL particles.[3][13]

The inhibition of HMG-CoA reductase by rosuvastatin is reversible.[7] It exhibits a high affinity for the enzyme, with reported IC₅₀ values in the nanomolar range, making it a potent inhibitor.[14] Specifically, the IC₅₀ value for rosuvastatin against HMG-CoA reductase is 5.4 nM.[12][14]

The following diagram illustrates the signaling pathway of HMG-CoA reductase inhibition by Rosuvastatin.



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Figure 2: Mechanism of action of Rosuvastatin.

Pharmacokinetics

The pharmacokinetic properties of Rosuvastatin calcium are summarized in the table below.

Parameter	Description	Value	Reference
Absorption	Reaches peak plasma concentrations in 3 to 5 hours. Absolute bioavailability is approximately 20%.	Tmax: 3-5 hours; Bioavailability: ~20%	[6][8]
Distribution	Extensively bound to plasma proteins, primarily albumin. The mean volume of distribution at steady-state is approximately 134 liters.	Protein Binding: ~88%; Vd: ~134 L	[6][15]
Metabolism	Not extensively metabolized; approximately 10% of a dose is recovered as metabolites. The major metabolite, N-desmethyl rosuvastatin, is formed mainly by cytochrome P450 2C9.	~10% metabolized, primarily by CYP2C9	[1][6][8]
Excretion	Primarily excreted in the feces (90%), with the remainder in the urine. The elimination half-life is approximately 19 hours.	Fecal Excretion: ~90%; Elimination Half-life: ~19 hours	[1][6][8]

Pharmacodynamics

Clinical studies have demonstrated that Rosuvastatin calcium effectively reduces levels of total cholesterol, LDL cholesterol (LDL-C), apolipoprotein B (ApoB), and triglycerides, while increasing levels of high-density lipoprotein cholesterol (HDL-C).^[8] The effects on LDL-C are dose-dependent.^[2] A clinical trial showed that after 14 days of treatment with 10 mg of rosuvastatin daily, mean reductions in serum LDL-C from baseline were between 41.3% and 44.2%.^[16]

Experimental Protocols

Determination of HMG-CoA Reductase Inhibition

A common method for determining the inhibitory activity of rosuvastatin on HMG-CoA reductase is a spectrophotometric assay that measures the rate of NADPH oxidation.

Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, which involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.^{[17][18]}

Materials:

- Assay buffer (e.g., potassium phosphate buffer)
- NADPH solution
- HMG-CoA reductase enzyme solution
- HMG-CoA substrate solution
- Rosuvastatin solution at various concentrations
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- **Reaction Mixture Preparation:** In a cuvette or a 96-well plate, combine the assay buffer, NADPH solution, and the rosuvastatin inhibitor solution at the desired concentration. A control reaction without the inhibitor should be run in parallel.^[17]

- Enzyme Addition: Add the HMG-CoA reductase enzyme solution to the reaction mixture.[17]
- Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate solution.[17]
- Kinetic Measurement: Immediately place the reaction vessel in the spectrophotometer preset to 37°C and record the absorbance at 340 nm at regular intervals for a defined period (e.g., 5-10 minutes).[17]
- Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The inhibitory effect of rosuvastatin is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]

The following diagram outlines the experimental workflow for determining HMG-CoA reductase inhibition.

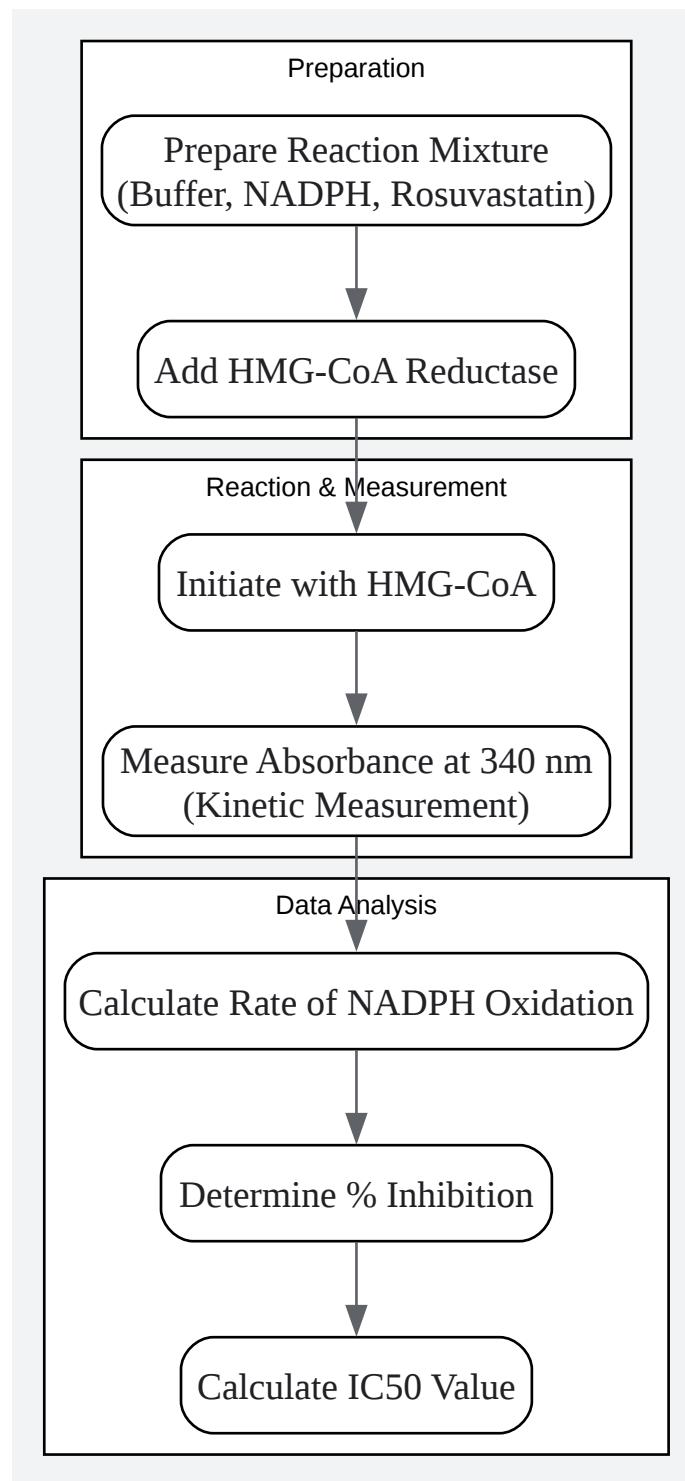
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Figure 3: Experimental workflow for HMG-CoA reductase inhibition assay.

Quantification of Rosuvastatin in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of rosuvastatin in biological matrices such as plasma and serum.[9][11]

Principle: Reversed-phase HPLC separates rosuvastatin from other components in the sample based on its hydrophobicity. The separated compound is then detected by a UV or mass spectrometry detector.

Materials and Instrumentation:

- HPLC system with a UV or MS detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
- Mobile phase: A mixture of an acidic buffer (e.g., 0.1M formic acid or potassium dihydrogen phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[9][19]
- Internal standard (e.g., fluvastatin or carbamazepine)[9][20]
- Biological samples (plasma or serum)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)[21][22]

Procedure:

- Sample Preparation:
 - To a known volume of plasma or serum, add the internal standard.
 - Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and centrifuging to separate the organic layer.[21][22]
 - Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase. [22]
- Chromatographic Analysis:

- Inject the reconstituted sample into the HPLC system.
- Elute the sample through the C18 column using the specified mobile phase at a constant flow rate (e.g., 1.0 mL/min).^[9]
- Detect the eluate at a specific wavelength (e.g., 240-280 nm) or using a mass spectrometer.^{[9][22]}

- Quantification:
 - Construct a calibration curve by analyzing standard solutions of rosuvastatin at known concentrations.
 - Determine the concentration of rosuvastatin in the biological samples by comparing the peak area ratio of rosuvastatin to the internal standard against the calibration curve.

Conclusion

Rosuvastatin calcium is a well-characterized and highly effective HMG-CoA reductase inhibitor. Its distinct chemical structure contributes to its potent pharmacological activity and favorable pharmacokinetic profile. This technical guide has provided a detailed overview of its chemical and physical properties, mechanism of action, and methods for its analysis, serving as a valuable resource for the scientific and drug development communities. The structured presentation of quantitative data and detailed experimental protocols aims to facilitate further research and development in this area.

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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 3. 147098-20-2 Rosuvastatin calcium AKSci F360 [aksci.com]

- 4. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosuvastatin Calcium | C44H54CaF2N6O12S2 | CID 5282455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 7. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 8. Articles [globalrx.com]
- 9. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosuvastatin Calcium - LKT Labs [lktlabs.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. omicsonline.org [omicsonline.org]
- 16. Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ijrrr.com [ijrrr.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. researchgate.net [researchgate.net]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Rosuvastatin Calcium: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14802082#the-chemical-structure-and-properties-of-rosuvastatin-calcium>]

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